Cas no 13058-13-4 (3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid)

3-(2,3,4-Trihydroxyphenyl)prop-2-enoic acid is a phenolic derivative characterized by its trihydroxyphenyl and propenoic acid functional groups. This compound exhibits notable antioxidant properties due to its multiple hydroxyl groups, which contribute to its ability to scavenge free radicals and chelate metal ions. Its conjugated double bond system enhances stability and reactivity, making it useful in biochemical and pharmaceutical research. The compound's structural features suggest potential applications in studying oxidative stress mechanisms or as a precursor in synthesizing bioactive molecules. Its solubility in polar solvents facilitates handling in laboratory settings. Further research may explore its role in modulating enzymatic activity or as a scaffold for developing therapeutic agents.
3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid structure
13058-13-4 structure
Product Name:3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
CAS No:13058-13-4
MF:C9H8O5
MW:196.156823158264
MDL:MFCD03002815
CID:1075573
PubChem ID:21889163
Update Time:2025-05-22

3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • (E)-3-(2,3,4-Trihydroxyphenyl)prop-2-enoic acid
    • (2E)-3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
    • 2,3,4-TRIHYDROXYCINNAMIC ACID
    • 3-(2,3,4-TRIHYDROXY-PHENYL)-ACRYLIC ACID
    • FT-0684912
    • PB17301
    • RP09558
    • (E)-3-(2,3,4-trihydroxyphenyl)acrylic acid
    • 3-(2,3,4-Trihydroxyphenyl)-2-propenoic acid
    • 2-Propenoic acid, 3-(2,3,4-trihydroxyphenyl)-
    • 3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
    • 3-(2,3,4-Trihydroxy-pheny...
    • AS-50442
    • MFCD03002815
    • CS-0055703
    • SCHEMBL89143
    • AKOS006276066
    • 13058-13-4
    • 3-(2,3,4-trihydroxyphenyl)acrylic acid
    • J-501868
    • EN300-1830887
    • SCHEMBL89145
    • P10242
    • CHEBI:229988
    • MDL: MFCD03002815
    • Inchi: 1S/C9H8O5/c10-6-3-1-5(2-4-7(11)12)8(13)9(6)14/h1-4,10,13-14H,(H,11,12)/b4-2+
    • InChI Key: RHGWNBSOWGUGPA-DUXPYHPUSA-N
    • SMILES: OC1C(=C(C=CC=1/C=C/C(=O)O)O)O

Computed Properties

  • Exact Mass: 196.03714
  • Monoisotopic Mass: 196.03717335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 98Ų

Experimental Properties

  • Density: 1.630±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (20 g/l) (25 º C),
  • PSA: 97.99

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3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:13058-13-4)3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
Order Number:A1049584
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:29
Price ($):212.0
Email:sales@amadischem.com
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Amadis Chemical Company Limited
(CAS:13058-13-4)3-(2,3,4-trihydroxyphenyl)prop-2-enoic acid
A1049584
Purity:99%
Quantity:1g
Price ($):212.0
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